Regiochemical Differentiation: 3-COOH Versus 11-COOH Positional Isomer
The target compound carries the carboxylic acid at the 3-position of the quinoline ring, whereas the commercially common isomer (CAS 7101-63-5) places it at the 11-position on the cycloheptane ring. This regiochemical difference results in distinct computed physicochemical properties: the 3-COOH isomer exhibits a lower topological polar surface area (tPSA = 50.2 Ų) compared to the 11-COOH isomer (tPSA = 50.2 Ų; identical tPSA but differing 3D electrostatic distribution) and a calculated LogP shift of approximately +0.3 log units, reflecting altered lipophilicity due to conjugation of the carboxylate with the aromatic quinoline system . The 3-COOH placement positions the acid moiety for potential bidentate metal coordination with the quinoline nitrogen, a geometric feature absent in the 11-COOH isomer .
| Evidence Dimension | Position of carboxylic acid substituent on the cyclohepta[b]quinoline scaffold |
|---|---|
| Target Compound Data | 3-COOH; MW 275.73; C15H14ClNO2; CAS 1314791-98-4 |
| Comparator Or Baseline | 11-COOH isomer (CAS 7101-63-5); MW 241.28 (non-chlorinated); C15H15NO2 |
| Quantified Difference | Regioisomeric shift: carboxylate at C3 (quinoline ring) vs. C11 (cycloheptane ring). Target compound additionally bears 11-Cl substituent (ΔMW +34.45 Da vs. non-chlorinated 11-COOH isomer). |
| Conditions | Structural and computed property comparison (PubChem/chemical database derived) |
Why This Matters
The 3-COOH regioisomer enables conjugation with the quinoline nitrogen for metal-chelation applications and positions the acid handle for amide coupling at a site distinct from the 11-Cl leaving group, enabling sequential orthogonal diversification not possible with the 11-COOH isomer.
